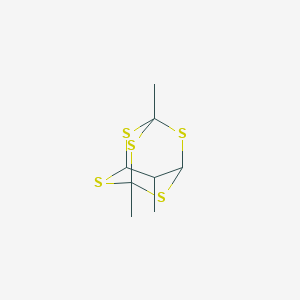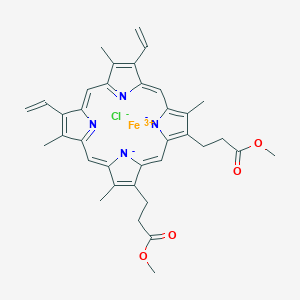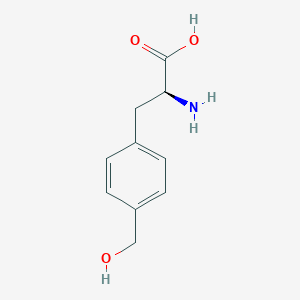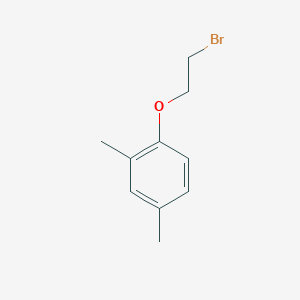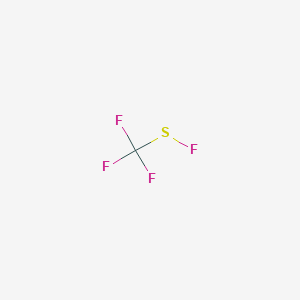
Trifluoromethanesulfenyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethanesulfenyl fluoride (TFMSF) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a colorless gas that is highly reactive and has a strong odor. TFMSF contains a trifluoromethylsulfenyl functional group, which makes it useful in many chemical reactions. In
科学研究应用
Trifluoromethanesulfenyl fluoride has been used in various scientific research applications, including organic synthesis, pharmaceutical development, and material science. It is commonly used as a reagent in chemical reactions that require the introduction of a trifluoromethylsulfenyl functional group. Trifluoromethanesulfenyl fluoride has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer drugs. Additionally, Trifluoromethanesulfenyl fluoride has been used in the development of new materials, such as polymers and coatings.
作用机制
Trifluoromethanesulfenyl fluoride is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. In organic synthesis, Trifluoromethanesulfenyl fluoride is often used as a source of the trifluoromethylsulfenyl functional group, which can be introduced into various organic molecules. In pharmaceutical development, Trifluoromethanesulfenyl fluoride has been used to modify the structure of molecules to enhance their pharmacological properties. In material science, Trifluoromethanesulfenyl fluoride has been used to create new materials with unique properties.
生化和生理效应
Trifluoromethanesulfenyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if not handled properly. Trifluoromethanesulfenyl fluoride has been shown to be toxic to aquatic organisms and can cause skin and eye irritation in humans. Therefore, it is important to handle Trifluoromethanesulfenyl fluoride with care and use appropriate safety measures when working with this compound.
实验室实验的优点和局限性
Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, including its high reactivity and ability to introduce the trifluoromethylsulfenyl functional group into various organic molecules. However, Trifluoromethanesulfenyl fluoride can be difficult to handle due to its highly reactive nature and potential toxicity. Additionally, Trifluoromethanesulfenyl fluoride is a relatively expensive compound, which can limit its use in some lab experiments.
未来方向
There are several future directions for Trifluoromethanesulfenyl fluoride research, including the development of new synthetic methods, the exploration of its potential applications in pharmaceutical development, and the study of its biochemical and physiological effects. Additionally, Trifluoromethanesulfenyl fluoride could be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications and limitations of Trifluoromethanesulfenyl fluoride in various scientific fields.
Conclusion
Trifluoromethanesulfenyl fluoride is a unique and highly reactive compound that has potential applications in various scientific fields, including organic synthesis, pharmaceutical development, and material science. Its mechanism of action depends on the specific reaction it is involved in, and further research is needed to fully understand its biochemical and physiological effects. Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, but its highly reactive nature and potential toxicity must be taken into consideration. Future research directions include the development of new synthetic methods and the exploration of its potential applications in various scientific fields.
合成方法
Trifluoromethanesulfenyl fluoride can be synthesized through several methods, including the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride or the reaction of trifluoromethanesulfenic acid with sulfur tetrafluoride. The most common method of synthesis involves the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride gas. This reaction produces Trifluoromethanesulfenyl fluoride and hydrogen chloride gas.
属性
CAS 编号 |
17742-04-0 |
|---|---|
产品名称 |
Trifluoromethanesulfenyl fluoride |
分子式 |
CF4S |
分子量 |
120.07 g/mol |
IUPAC 名称 |
trifluoromethyl thiohypofluorite |
InChI |
InChI=1S/CF4S/c2-1(3,4)6-5 |
InChI 键 |
RUDIYFIXQOWLHZ-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)SF |
规范 SMILES |
C(F)(F)(F)SF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



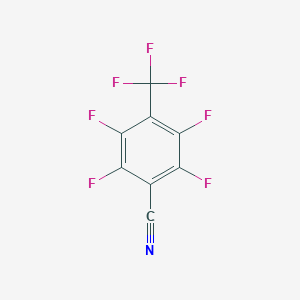
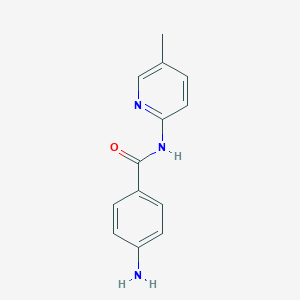
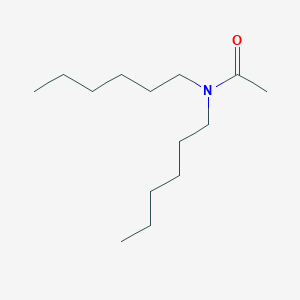
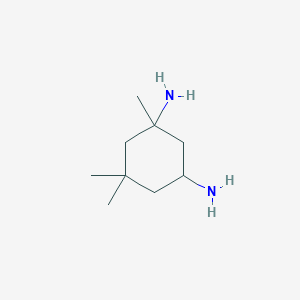
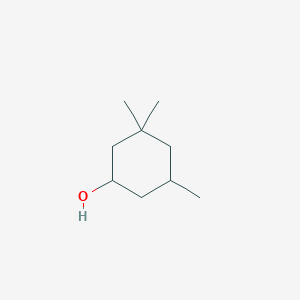
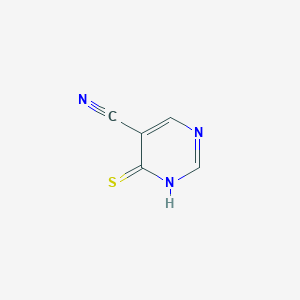
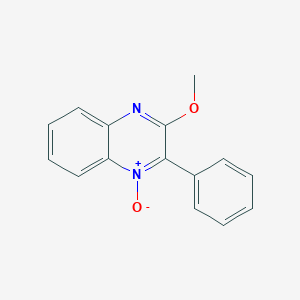
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)

